molecular formula C10H12N2O3 B8121904 2-(3-Acetamidophenyl)-N-hydroxyacetamide

2-(3-Acetamidophenyl)-N-hydroxyacetamide

Cat. No.: B8121904
M. Wt: 208.21 g/mol
InChI Key: PFTRFKOOILGLPE-UHFFFAOYSA-N
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Description

2-(3-Acetamidophenyl)-N-hydroxyacetamide is an organic compound that features both an acetamide and a hydroxamic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamidophenyl)-N-hydroxyacetamide typically involves the following steps:

    Acetylation of 3-Aminophenol: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-acetamidophenol.

    Formation of Hydroxamic Acid: The 3-acetamidophenol is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form this compound.

The reaction conditions generally involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetamidophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Acetamidophenyl)-N-hydroxyacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.

    Biological Research: The compound is used in studies involving protein modification and interaction.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-Acetamidophenyl)-N-hydroxyacetamide involves its interaction with metal ions in enzymes. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteinases. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyacetamide: Similar in structure but lacks the aromatic ring.

    3-Acetamidophenol: Lacks the hydroxamic acid group.

    Hydroxamic Acids: A broader class of compounds with similar functional groups.

Uniqueness

2-(3-Acetamidophenyl)-N-hydroxyacetamide is unique due to the presence of both an acetamide and a hydroxamic acid group, which allows it to interact with metal ions and participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

2-(3-acetamidophenyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-3-8(5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTRFKOOILGLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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